Bisphenol A-d8

Descripción general

Descripción

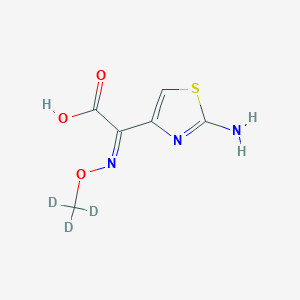

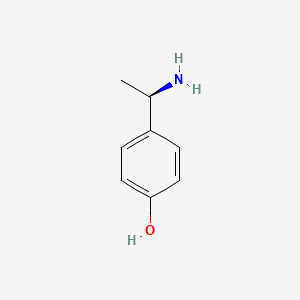

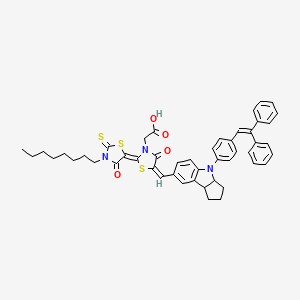

Bisphenol A-d8 is a deuterium-labeled derivative of Bisphenol A, a phenolic, organic synthetic compound widely used in the production of polycarbonate plastics and epoxy resins . The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving mass spectrometry and other analytical techniques .

Mecanismo De Acción

Target of Action

Bisphenol A-d8, a derivative of Bisphenol A (BPA), is an endocrine-disrupting chemical (EDC) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including reproductive development, cardiovascular function, and immune response .

Mode of Action

This compound interacts with its targets, mainly estrogen receptors, by mimicking the action of natural hormones . This interaction can interfere with the normal functioning of the endocrine system, leading to various changes in cellular and molecular processes . It has also been suggested that this compound may interact with other receptors such as GPER-1 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the disruption of normal endocrine function, leading to alterations in hormone synthesis and metabolism . Additionally, it has been linked to changes in gene expression, oxidative stress, and inflammatory responses . These disruptions can have downstream effects on various physiological processes, including reproductive development, metabolic function, and immune response .

Pharmacokinetics

Studies on bisphenol a suggest that it is readily absorbed and distributed throughout the body . It is metabolized primarily in the liver and excreted in urine . These properties likely influence the bioavailability of this compound, although specific details are currently lacking.

Result of Action

The molecular and cellular effects of this compound are diverse and depend on the specific biological context. It has been associated with various health effects, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders . At the cellular level, this compound can cause changes in gene expression, induce oxidative stress, disrupt normal cell signaling, and potentially lead to cell damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, pH levels, temperature, and other physicochemical properties of the environment can affect the degradation and bioavailability of this compound . Furthermore, these factors can also influence the compound’s interaction with its targets and its overall toxicological effects .

Análisis Bioquímico

Biochemical Properties

Bisphenol A-d8 is a large family of chemicals commonly used in the manufacture of numerous consumer products . They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics . The most widely used is bisphenol A (BPA) and it has attracted relevant attention by the scientific community for its toxicity .

Cellular Effects

Several studies demonstrated estrogen-like property of this compound, correlating the BPA exposure with diabetes, heart diseases, obesity, breast and prostate cancer, lowered sperm quality, neurotoxicity problem, and polycystic ovarian syndrome .

Molecular Mechanism

It is known that this compound and derivatives constitute a group of chemicals with quite different physicochemical properties . A feature common to all of them is the presence of aromatic moieties .

Temporal Effects in Laboratory Settings

It is known that this compound exists in trace amounts in biological samples , indicating that it may have long-term effects on cellular function.

Metabolic Pathways

It is known that this compound is hydrophobic (log Kow around 3–8) which indicates their potential for bioaccumulation .

Transport and Distribution

It is known that this compound is a moderately water-soluble compound, with low volatility that is easily biodegraded .

Subcellular Localization

It is known that this compound is a moderately water-soluble compound, with low volatility that is easily biodegraded .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bisphenol A-d8 is synthesized through the condensation reaction of deuterated phenol and acetone in the presence of an acid catalyst such as hydrogen chloride . The reaction typically involves the following steps:

Condensation Reaction: Deuterated phenol reacts with acetone in the presence of hydrogen chloride.

Neutralization: The reaction mixture is neutralized using calcium hydroxide.

Purification: The product is purified through distillation under vacuum conditions.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Condensation: Large quantities of deuterated phenol and acetone are reacted in industrial reactors.

Continuous Neutralization: The reaction mixture is continuously neutralized using calcium hydroxide.

Vacuum Distillation: The product is distilled under vacuum to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Bisphenol A-d8 undergoes various chemical reactions, including:

Oxidation: Reacts with hydroxyl radicals to form hydroxylated intermediates.

Reduction: Can be reduced under specific conditions to form deuterated bisphenol derivatives.

Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals generated radiolytically or through other oxidative processes.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products

Hydroxylated Intermediates: Formed during oxidation reactions.

Deuterated Bisphenol Derivatives: Formed during reduction reactions.

Substituted this compound: Formed during substitution reactions.

Aplicaciones Científicas De Investigación

Bisphenol A-d8 is extensively used in scientific research due to its unique properties:

Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic pathways of Bisphenol A by tracking its deuterated form.

Medicine: Used in pharmacokinetic studies to analyze the distribution and metabolism of Bisphenol A.

Industry: Employed in the production of deuterated polymers and resins for specialized applications.

Comparación Con Compuestos Similares

Bisphenol A-d8 is compared with other similar compounds to highlight its uniqueness:

Bisphenol A-d16: Another deuterated form of Bisphenol A, used for similar research applications.

Bisphenol A-(dimethyl-d6): Deuterated at different positions, used in mass spectrometry.

Bisphenol A-(diphenyl-13C12): Labeled with carbon-13, used in isotope labeling studies.

Bisphenol F: A similar compound with different structural properties, used in the production of resins.

Bisphenol S: An analog of Bisphenol A, used as a substitute in various applications.

This compound stands out due to its specific deuterium labeling, making it particularly useful in analytical and research applications where precise tracking and quantification are required.

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662328 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92739-58-7 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92739-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)

![Carbamic acid, (2-methyl-3-azabicyclo[3.1.0]hex-1-yl)-, 1,1-dimethylethyl ester,](/img/new.no-structure.jpg)